molecular formula C12H15NO3 B1400830 5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester CAS No. 1251123-97-3

5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester

Cat. No.: B1400830
CAS No.: 1251123-97-3
M. Wt: 221.25 g/mol
InChI Key: IQHHXUGKBVSQDQ-UHFFFAOYSA-N
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Description

5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester is a benzoic acid derivative featuring an amino group at position 5, a cyclopropylmethoxy group at position 2, and a methyl ester at the carboxylate position.

Properties

IUPAC Name

methyl 5-amino-2-(cyclopropylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-6-9(13)4-5-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHHXUGKBVSQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester can be achieved through several synthetic routes. One common method involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions typically include:

    Reagents: Benzoic acid derivative, methanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid)

    Conditions: Refluxing the reaction mixture for several hours to ensure complete esterification

Another approach involves the use of trimethylchlorosilane as a reagent to facilitate the esterification process under mild conditions, resulting in good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester typically involves several chemical reactions, including esterification and amination processes. The compound can be synthesized from readily available starting materials, making it an attractive target for research in organic chemistry.

Key steps in synthesis:

  • Esterification: The reaction of benzoic acid derivatives with methanol to form the corresponding methyl esters.
  • Amination: Introduction of an amino group through nucleophilic substitution reactions.

The characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure and purity.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antibacterial Properties: Studies have shown that this compound has the ability to inhibit bacterial growth, making it a candidate for developing new antibacterial agents. Its mechanism of action may involve targeting specific bacterial enzymes or pathways .
  • Antipsychotic Potential: As an intermediate in the synthesis of antipsychotic medications, this compound may play a role in the development of new treatments for psychiatric disorders. Its structural similarities to known antipsychotics suggest potential efficacy .

Pharmaceutical Applications

Given its biological properties, this compound has several pharmaceutical applications:

  • Drug Development: The compound can serve as a lead structure for designing new drugs targeting bacterial infections or psychiatric conditions. Its modification may yield derivatives with enhanced activity or reduced side effects.
  • Research Tool: In pharmacological studies, this compound can be utilized to understand the mechanisms of action of related drugs and to explore new therapeutic pathways.

Case Studies

Case Study 1: Antibacterial Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, including resistant strains. The compound's efficacy was compared with standard antibiotics, showing promising results that warrant further investigation into its clinical applications.

Case Study 2: Synthesis Optimization
Research aimed at optimizing the synthesis of this compound highlighted methods to improve yield and purity. Techniques such as solvent-free reactions and microwave-assisted synthesis have been explored, resulting in more efficient production processes that could enhance its availability for research and development purposes.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The table below compares key structural features, molecular weights, and substituent effects of 5-amino-2-cyclopropylmethoxy-benzoic acid methyl ester with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 5-NH₂, 2-OCH₂(cPr), COOCH₃ C₁₂H₁₅NO₃ ~221.26 (calculated) Potential intermediate in drug synthesis; unique steric effects from cyclopropane N/A
Methyl 5-amino-2-methylbenzoate 5-NH₂, 2-CH₃, COOCH₃ C₉H₁₁NO₂ 165.19 Simpler structure; higher solubility due to methyl group
5-Amino-2-hydroxybenzoic acid methyl ester 5-NH₂, 2-OH, COOCH₃ C₈H₉NO₃ 167.16 Enhanced hydrogen bonding; lower hydrophobicity
2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester 2-OBn, 5-BrCOCH₂, COOCH₃ C₁₈H₁₆BrNO₄ 390.23 Reactive bromoacetyl group; used in cross-coupling reactions
Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate 4-NHAc, 5-Cl, 2-OCH₃, COOCH₃ C₁₁H₁₂ClNO₄ 257.67 Chlorine enhances electron withdrawal; acetylated amino group reduces reactivity

Key Differences and Implications

Cyclopropylmethoxy vs. Methyl/Methoxy Groups: The cyclopropylmethoxy group in the target compound introduces greater steric hindrance and hydrophobicity compared to the methyl group in methyl 5-amino-2-methylbenzoate or the methoxy group in methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate . This may reduce solubility in aqueous media but improve lipid membrane permeability. Cyclopropane's ring strain could enhance reactivity in ring-opening reactions or stabilize specific conformations in biological targets.

Amino Group vs. Acetylamino/Chloro Substituents: The free amino group at position 5 (target compound) offers nucleophilic reactivity for derivatization, unlike the acetylated amino group in or the chloro substituent in methyl 2-amino-5-chlorobenzoate .

Ester Functionality :

  • The methyl ester in all compounds serves as a protecting group for the carboxylic acid, enabling controlled hydrolysis to the free acid. This is critical in prodrug design or stepwise synthesis .

Biological Activity

5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester is an organic compound belonging to the class of benzoic acid derivatives. Its unique structural features, including an amino group, a cyclopropylmethoxy group, and a methyl ester functional group, make it a subject of interest in various biological studies. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Chemical Formula : C12H15NO3
  • CAS Number : 1251123-97-3
  • Molecular Weight : 221.25 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound's amino group can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group influences its steric and electronic properties, facilitating unique interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to bind to active sites of enzymes, potentially modulating their activity. For instance, studies have shown that benzoic acid derivatives can influence the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human cells, suggesting potential applications in treating conditions related to protein degradation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. It is posited that compounds with similar structures exhibit antibacterial effects against pathogens such as Mycobacterium tuberculosis. The mechanism involves inhibition of essential enzymes required for bacterial survival .

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects of related benzoic acid derivatives on cancer cell lines. The potential for this compound to induce apoptosis in tumor cells has been suggested, warranting further investigation into its anticancer properties .

Study 1: Enzyme Inhibition

A study focusing on the inhibition of polyketide synthase (Pks13) by benzoic acid derivatives highlighted the importance of structural modifications in enhancing binding affinity. The findings indicated that compounds with similar scaffolds could serve as leads for developing new tuberculosis treatments .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cell lines, compounds structurally related to this compound exhibited varying degrees of cytotoxicity. The results indicated that specific modifications could enhance or reduce toxicity, emphasizing the need for careful structural optimization in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Amino-2-methoxy-benzoic acid methyl esterMethoxy group at the 2-positionModerate enzyme inhibition
5-Amino-2-ethoxy-benzoic acid methyl esterEthoxy group at the 2-positionAntimicrobial activity
This compound Cyclopropylmethoxy group at the 2-positionPotential enzyme inhibitor and cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester
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5-Amino-2-cyclopropylmethoxy-benzoic acid methyl ester

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